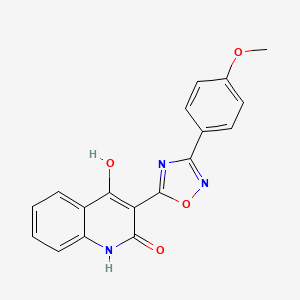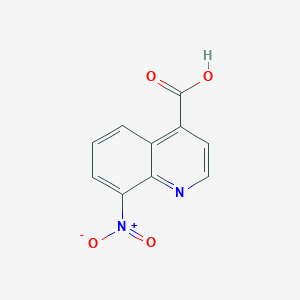
8-硝基喹啉-4-羧酸
描述
8-Nitroquinoline-4-carboxylic acid, also known as 8-Nitro-4-quinolinecarboxylic acid, is a chemical compound with the molecular formula C10H6N2O4 . It has a molecular weight of 218.17 Da .
Synthesis Analysis
A series of 8-nitroquinoline-based photolabile caging groups for carboxylic acid were synthesized with improved photolysis efficiency . Among them, 6-bromo-8-nitro-1, 2-dihydroquinolinyl chromophore was proven the best derivative on account of its longest absorption wavelength (345 nm), highest caging ability, and quantum yield .Molecular Structure Analysis
The molecular structure of 8-Nitroquinoline-4-carboxylic acid is complex and detailed analysis is required for a comprehensive understanding .Physical And Chemical Properties Analysis
8-Nitroquinoline-4-carboxylic acid has a density of 1.5±0.1 g/cm3, a boiling point of 431.1±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . Its enthalpy of vaporization is 72.4±3.0 kJ/mol and its flash point is 214.5±24.6 °C . The compound has an index of refraction of 1.719 and a molar refractivity of 55.7±0.3 cm3 .科学研究应用
Medicinal Chemistry Research
Quinoline, which includes 8-Nitroquinoline-4-carboxylic acid, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . It is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
Antimicrobial Agents
8-Aminoquinoline-1,2,3-triazole hybrid derivatives, which can be synthesized from 8-Nitroquinoline-4-carboxylic acid, have been found to exhibit promising antimicrobial activities against Gram (+) and Gram (-) bacterial and fungi strains . For example, the compound 9a was found as the most potent against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Enterococcus faecalis, Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis, Candida albicans and Candida parapsilosis strains .
Drug Development
The pharmacokinetic properties of the quinoline-1,2,3-triazole hybrid compounds, which include 8-Nitroquinoline-4-carboxylic acid, were analyzed to evaluate their potential as drug candidates . All compounds are in agreement with Lipinski’s rule of five, indicating their potential for drug development .
Organic Synthesis
8-Nitroquinoline-4-carboxylic acid can be used in organic synthesis . This method uses sharp colorimetric, as well as fluorogenic responses in both physiological conditions and food additives .
Reduction of Nitro Group
The nitro group in the nitroquinoline derivatives, including 8-Nitroquinoline-4-carboxylic acid, can be reduced with hydrazine monohydrate in the presence of 10% Pd/C .
Synthesis of Biologically and Pharmaceutically Active Compounds
8-Nitroquinoline-4-carboxylic acid can be used in the synthesis of biologically and pharmaceutically active compounds . This method worked nicely with both electron-donating and electron-withdrawing substituent groups at the ortho-, meta-, and para-positions of the phenyl ring .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
8-nitroquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4/c13-10(14)7-4-5-11-9-6(7)2-1-3-8(9)12(15)16/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRCVWMWVBLLBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Nitroquinoline-4-carboxylic acid | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide](/img/structure/B2558874.png)
![4-{[(10Z)-9,19-dioxo-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaen-10-ylidene]methyl}benzonitrile](/img/structure/B2558875.png)
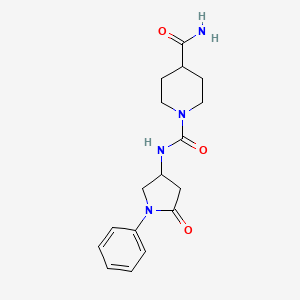
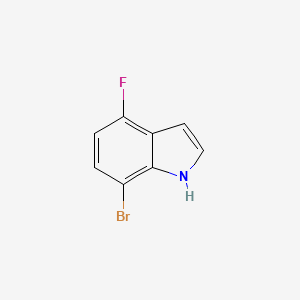

![2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2558882.png)
![4-Bromothieno[2,3-c]pyridine-2-sulfonyl chloride](/img/structure/B2558885.png)

![3-(hydroxymethyl)-2-phenyl-5-(2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2558887.png)

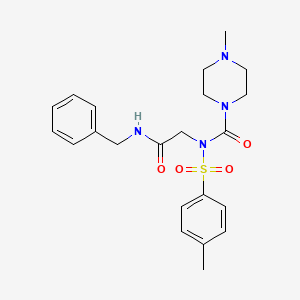
![5-{[(2-fluorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2558893.png)
